An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-ethylbenzoate
An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-ethylbenzoate
Introduction
Ethyl 3-ethylbenzoate is an aromatic ester, a derivative of benzoic acid. As a substituted benzoate (B1203000) ester, it is anticipated to be a colorless liquid with a characteristic odor, finding potential applications in fragrance, flavor industries, and as a specialty solvent or synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive overview of its predicted fundamental properties, synthesis protocols, and safety considerations.
Chemical and Physical Properties
The properties of Ethyl 3-ethylbenzoate are predicted based on its structure and data from its analogs, Ethyl 3-methylbenzoate (B1238549) and Ethyl Benzoate. The presence of an additional methylene (B1212753) group in the 3-position ethyl group, compared to the methyl group in Ethyl 3-methylbenzoate, is expected to slightly increase the molecular weight, boiling point, and density.
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IUPAC Name: Ethyl 3-ethylbenzoate
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Molecular Formula: C₁₁H₁₄O₂
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Molecular Weight: 178.23 g/mol
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Canonical SMILES: CCOC(=O)c1cccc(CC)c1
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InChI Key: (Predicted) Will differ from analogs due to the ethyl substituent.
// Benzene (B151609) ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Edges for the ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double]; C5 -- C6 [label=""]; C6 -- C1 [label="", style=double];
// Substituents // Ester group at C1 C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl_ester1 [label="CH₂"]; C_ethyl_ester2 [label="CH₃"];
C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl_ester1; C_ethyl_ester1 -- C_ethyl_ester2;
// Ethyl group at C3 C_ethyl_sub1 [label="CH₂"]; C_ethyl_sub2 [label="CH₃"];
C3 -- C_ethyl_sub1; C_ethyl_sub1 -- C_ethyl_sub2;
// Invisible nodes for positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C_ester; C_ethyl_sub1;} } graph [bgcolor="#F1F3F4"] node [fontcolor="#202124", color="#5F6368"] edge [color="#5F6368"]
caption="2D Structure of Ethyl 3-ethylbenzoate"
The following table summarizes the predicted physical properties of Ethyl 3-ethylbenzoate, with comparative data from its analogs.
| Property | Ethyl 3-ethylbenzoate (Predicted) | Ethyl 3-methylbenzoate[1] | Ethyl Benzoate[2] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | ~240-245 °C at 760 mmHg | 234.6 °C at 760 mmHg[1] | 211-213 °C |
| Density | ~1.02 g/mL at 25 °C | 1.03 g/mL at 25 °C | 1.050 g/cm³ |
| Refractive Index | ~1.505 at 20 °C | n20/D 1.506 | n20/D 1.504 |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Almost insoluble in water; miscible with most organic solvents |
| Flash Point | ~105 °C | 101 °C | 88 °C |
Spectral Data (Predicted)
No experimental spectra for Ethyl 3-ethylbenzoate are publicly available. The following predictions are based on the known spectral data of its structural components and analogs.
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the 3-ethyl substituted benzene ring.
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Ethyl Ester Group: A quartet signal around δ 4.3 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3 ppm (3H, -OCH₂CH₃).
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3-Ethyl Group: A quartet signal around δ 2.7 ppm (2H, -Ar-CH₂CH₃) and a triplet around δ 1.2 ppm (3H, -Ar-CH₂CH₃).
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Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the four protons on the disubstituted benzene ring.
The carbon NMR spectrum will be indicative of the 11 unique carbon atoms in the molecule.
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Carbonyl Carbon: A signal around δ 166 ppm.
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Aromatic Carbons: Six signals in the range of δ 125-145 ppm.
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Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-OCH₂CH₃).
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3-Ethyl Carbons: Signals around δ 29 ppm (-Ar-CH₂) and δ 15 ppm (-Ar-CH₂CH₃).
The IR spectrum is predicted to show the following characteristic absorption bands:
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C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.
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C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.
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C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 133, and further fragmentation of the aromatic ring and ethyl substituent.
Experimental Protocols
This protocol is adapted from standard procedures for the synthesis of ethyl benzoate and its derivatives.[3]
Reaction: 3-ethylbenzoic acid + ethanol (B145695) ⇌ Ethyl 3-ethylbenzoate + water (in the presence of an acid catalyst)
Materials:
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3-ethylbenzoic acid
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Absolute ethanol (excess)
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Concentrated sulfuric acid (catalyst)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Diethyl ether or other suitable extraction solvent
Procedure:
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To a round-bottom flask, add 3-ethylbenzoic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while cooling in an ice bath.
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Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (reaction progress can be monitored by TLC).
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After cooling to room temperature, most of the excess ethanol is removed using a rotary evaporator.
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The residue is dissolved in diethyl ether and transferred to a separatory funnel.
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The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
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The crude Ethyl 3-ethylbenzoate can be purified by vacuum distillation to yield the final product.
caption="Workflow for the synthesis of Ethyl 3-ethylbenzoate"
Safety and Handling
Safety information is extrapolated from safety data sheets for Ethyl 3-methylbenzoate and Ethyl Benzoate.
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Hazards: Expected to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Biological Activity and Drug Development Relevance
There is no specific information regarding the biological activity or signaling pathway involvement of Ethyl 3-ethylbenzoate. However, the benzoate scaffold is present in numerous biologically active molecules and approved drugs. As a synthetic intermediate, Ethyl 3-ethylbenzoate could be used in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or reacted with Grignard reagents to introduce further complexity, making it a versatile building block in a drug discovery program.
caption="Synthetic transformations of Ethyl 3-ethylbenzoate"
Conclusion
Ethyl 3-ethylbenzoate is a simple aromatic ester for which fundamental properties can be reliably predicted based on well-understood chemical principles and data from close structural analogs. This guide provides a foundational set of data and protocols to support its synthesis, characterization, and use in research and development. Direct experimental verification of these properties is recommended for applications requiring high precision.

